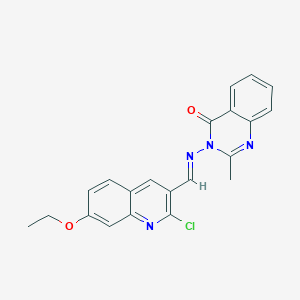

3-(Isobutanoy)phenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a solid substance with a molecular weight of 204.07 .

Synthesis Analysis

The synthesis of phenylboronic acid pinacol ester and similar compounds often involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

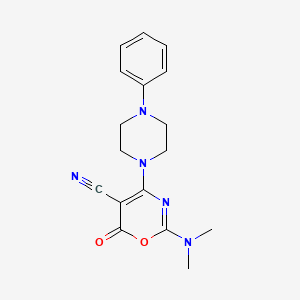

The empirical formula of phenylboronic acid pinacol ester is C12H17BO2 . The SMILES string representation is CC1©OB(OC1©C)c2ccccc2 .Chemical Reactions Analysis

Phenylboronic acid pinacol ester is used in various chemical reactions. For instance, it can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . It can also serve as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .Physical and Chemical Properties Analysis

Phenylboronic acid pinacol ester is a solid substance with a melting point of 27-31 °C (lit.) . It has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon .Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, including derivatives similar to 3-(Isobutanoy)phenylboronic acid pinacol ester, have been identified to exhibit long-lived room-temperature phosphorescence (RTP) in solid states. This finding is particularly intriguing because it challenges the prevailing notion that phosphorescent organic molecules necessitate heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical investigations suggest that the phosphorescence of phenylboronic acid pinacol ester derivatives may result from out-of-plane distortions at the boron moiety in the excited state. This discovery opens new avenues for the use of arylboronic esters in materials science, particularly in the development of phosphorescent materials for various applications, such as organic light-emitting diodes (OLEDs) and mechano-sensors without the need for heavy metals (Shoji et al., 2017).

Solubility Enhancement

The solubility of phenylboronic acid and its cyclic esters, including pinacol ester derivatives, has been extensively studied in organic solvents. Understanding the solubility properties of these compounds is crucial for their application in organic synthesis and pharmaceutical formulations. Pinacol esters, for instance, demonstrate improved solubility compared to their parent phenylboronic acids across various organic solvents. This property is essential for facilitating their use in chemical reactions and potential drug delivery systems, providing a foundation for the development of boron-containing drugs and materials (Leszczyński et al., 2020).

H2O2-Cleavable Poly(ester-amide)s Synthesis

The facile synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester highlights the potential of boronic ester derivatives in creating responsive polymers. These polymers are designed to degrade in the presence of hydrogen peroxide, making them promising candidates for controlled release applications in drug delivery. Such H2O2-responsive polymers could be used to release therapeutic agents in response to the oxidative environment of specific disease sites, such as tumors or sites of inflammation (Cui et al., 2017).

Hydrolysis Susceptibility at Physiological pH

The stability of phenylboronic pinacol esters, including this compound, under physiological conditions is a critical consideration for their potential biomedical applications. Studies have shown that these compounds undergo hydrolysis at physiological pH, which significantly influences their suitability for drug delivery and therapeutic use. The hydrolysis rates are affected by the substituents on the aromatic ring, underscoring the importance of chemical structure in the design of boronic ester-based pharmaceuticals. This property could be exploited to develop boron-containing compounds with tailored release profiles for medical applications (Achilli et al., 2013).

Mechanism of Action

Target of Action

The primary target of 3-(Isobutanoy)phenylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds in organic compounds . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new C-C bonds, which are crucial for the synthesis of a variety of cyclic and acyclic organic compounds .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis, which can impact bioavailability, is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The primary molecular effect of the compound’s action is the formation of new C-C bonds in organic compounds . This can lead to the synthesis of a variety of cyclic and acyclic organic compounds . On a cellular level, this can potentially lead to the creation of new therapeutic kinase and enzymatic inhibitors .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as pH. The rate of the reaction, which impacts the compound’s efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves and a dust mask type N95 (US), is advised .

Future Directions

Properties

IUPAC Name |

2-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-11(2)14(18)12-8-7-9-13(10-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXYYVPWEIWRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2767513.png)

![1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide](/img/structure/B2767514.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2767519.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2767520.png)

methanol](/img/structure/B2767522.png)

![4-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2767523.png)

![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2767526.png)